molecular formula C12H12O5 B6190810 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid CAS No. 2694745-02-1

6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No.: B6190810
CAS No.: 2694745-02-1
M. Wt: 236.2
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Description

6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is an organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and subsequent esterification to introduce the methoxycarbonyl group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The benzopyran core may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A structurally related compound with a benzopyran core, known for its anticoagulant properties.

    Chromone: Another benzopyran derivative with diverse biological activities.

    Flavonoids: A class of compounds with a similar core structure, widely studied for their antioxidant and anti-inflammatory properties.

Uniqueness

6-(methoxycarbonyl)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is less common in other benzopyran derivatives, making this compound a valuable subject for research and development.

Properties

CAS No.

2694745-02-1

Molecular Formula

C12H12O5

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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